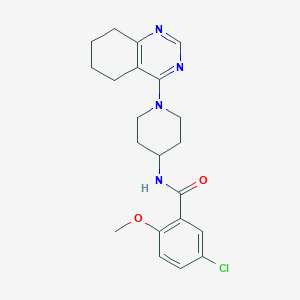
5-chloro-2-methoxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting biological activity, as both benzamides and quinazolines are found in a variety of biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide moiety, a methoxy group, a chloro group, and a tetrahydroquinazoline moiety. These functional groups could potentially be involved in various chemical reactions .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy group could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could influence its solubility in various solvents .科学的研究の応用
Anti-cancer Agent
This compound has been synthesized and evaluated as an anti-cancer agent . Specifically, it has shown potent anti-proliferative activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines . One of the most potent anti-proliferative agents, compound 4j, was further tested against a panel of cancer cell lines revealing that human pancreatic carcinoma (MIA PaCa-2) displayed the highest sensitivity .
Cell Cycle Arrest
Cellular mechanistic studies on MIA PaCa-2 cells showed that compound 4j arrested the G2/M cell cycle and induced apoptosis . This suggests that the compound could be used to halt the growth of cancer cells and trigger their self-destruction.
Anti-bacterial Agent
Sulphonamide bioactive compounds, which include this compound, have been developed as anti-bacteria . This suggests potential applications in treating bacterial infections.
Diuretic
Sulphonamides, including this compound, have also been used as diuretics . Diuretics help the body get rid of excess water and salt.
Anti-diabetic Agent
The compound has been reported as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes. This suggests potential applications in diabetes management.
Anti-HIV Agent
Sulphonamides, including this compound, have been developed as anti-HIV agents . This suggests potential applications in the treatment of HIV.
Inhibitor of Transcription Factor NF-Y and Matrix Metalloproteinase (MMP)
These compounds have shown different cellular mechanisms such as inhibition of transcription factor NF-Y and matrix metalloproteinase (MMP) . This suggests potential applications in regulating gene expression and degrading extracellular matrix in the body, respectively.
Inhibitor of Microtubule Assembly
These compounds have shown inhibition of microtubule assembly . This suggests potential applications in preventing the formation of microtubule structures, which are essential for cell division, and thus could be used to halt the growth of cancer cells.
将来の方向性
特性
IUPAC Name |
5-chloro-2-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-28-19-7-6-14(22)12-17(19)21(27)25-15-8-10-26(11-9-15)20-16-4-2-3-5-18(16)23-13-24-20/h6-7,12-13,15H,2-5,8-11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCBVBGTRIQXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

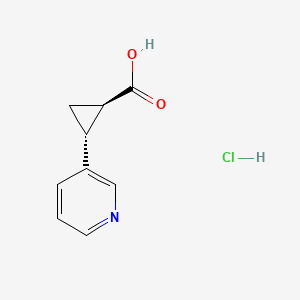

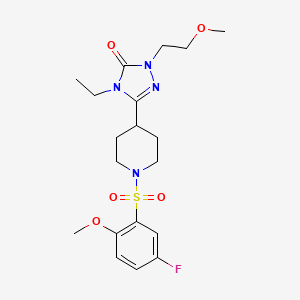
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2779602.png)
![2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2779603.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2779604.png)
![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2779608.png)
![[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2779609.png)
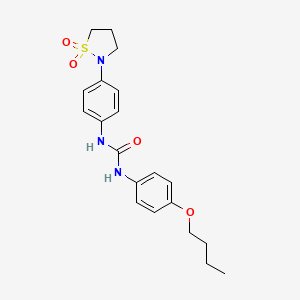
![N-[cyano(2-fluorophenyl)methyl]-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2779611.png)
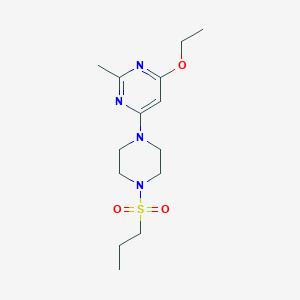
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B2779614.png)
![1-[(6-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2779615.png)
![2,5-dimethyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B2779617.png)